Cas no 2229377-89-1 (tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate)

Tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its piperazine backbone and ketone functionality. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The 4-oxopentyl side chain provides a reactive carbonyl group for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and material science. Its well-defined structure and compatibility with a range of reaction conditions ensure reproducibility in complex syntheses. This compound is particularly useful in the preparation of bioactive molecules, where controlled functionalization of the piperazine ring is required.
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate structure
2229377-89-1 structure
商品名:tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
CAS番号:2229377-89-1
MF:C14H26N2O3
メガワット:270.367844104767
CID:5982634
PubChem ID:58195945

tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
    • 2229377-89-1
    • SCHEMBL12202129
    • EN300-1884605
    • インチ: 1S/C14H26N2O3/c1-12(17)6-5-7-15-8-10-16(11-9-15)13(18)19-14(2,3)4/h5-11H2,1-4H3
    • InChIKey: WKDHKEPWMWJKDX-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCN(CCCC(C)=O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 270.19434270g/mol
  • どういたいしつりょう: 270.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 315
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 49.8Ų

tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1884605-0.1g
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
2229377-89-1
0.1g
$930.0 2023-09-18
Enamine
EN300-1884605-0.5g
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
2229377-89-1
0.5g
$1014.0 2023-09-18
Enamine
EN300-1884605-0.25g
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
2229377-89-1
0.25g
$972.0 2023-09-18
Enamine
EN300-1884605-5g
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
2229377-89-1
5g
$3065.0 2023-09-18
Enamine
EN300-1884605-2.5g
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
2229377-89-1
2.5g
$2071.0 2023-09-18
Enamine
EN300-1884605-10.0g
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
2229377-89-1
10g
$4176.0 2023-06-03
Enamine
EN300-1884605-0.05g
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
2229377-89-1
0.05g
$888.0 2023-09-18
Enamine
EN300-1884605-5.0g
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
2229377-89-1
5g
$2816.0 2023-06-03
Enamine
EN300-1884605-10g
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
2229377-89-1
10g
$4545.0 2023-09-18
Enamine
EN300-1884605-1.0g
tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate
2229377-89-1
1g
$971.0 2023-06-03

tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate 関連文献

tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylateに関する追加情報

Tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate: Structural Features, Synthesis, and Emerging Applications in Chemical Biology

The compound tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate (CAS No. 2229377-89-1) represents a structurally versatile scaffold with significant relevance in modern chemical biology and pharmaceutical research. This piperazine-derived ester combines a tert-butyl carbamate functionality with a β-keto ester motif, creating a molecular framework that facilitates diverse chemical transformations and biological interactions. The 4-oxopentyl chain introduces a key electrophilic center, enabling the compound to participate in nucleophilic addition reactions or serve as a precursor for the synthesis of more complex molecules.

Structurally, the piperazine ring provides a rigid, planar core that is widely utilized in drug discovery due to its ability to form hydrogen bonds and π–π interactions with biological targets. The tert-butyl group at the carboxylic acid position enhances metabolic stability by reducing susceptibility to enzymatic hydrolysis, a critical feature for prodrug design. Recent studies have highlighted the importance of such esterified piperazines in modulating enzyme activity and receptor-ligand interactions, particularly in G protein-coupled receptor (GPCR) signaling pathways.

Synthetic approaches to tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate typically involve the alkylation of piperazine derivatives with β-keto esters under controlled conditions. A notable method reported in *Organic Letters* (2023) employs microwave-assisted alkylation using potassium carbonate as a base, achieving high yields (85–90%) within 30 minutes. This protocol minimizes side reactions while preserving the integrity of the tert-butyl carbamate, which is sensitive to harsh reaction conditions. Alternative strategies utilizing phase-transfer catalysis have also been explored to improve regioselectivity in the formation of the 4-oxopentyl linkage.

In the context of medicinal chemistry, this compound has emerged as a valuable intermediate for developing small-molecule inhibitors targeting metabolic enzymes. For instance, research published in *ACS Medicinal Chemistry Letters* (2023) demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes management. The β-keto ester motif was found to mimic transition-state analogs during catalysis, enabling competitive inhibition through reversible binding mechanisms.

Moreover, computational studies using molecular dynamics simulations have provided insights into the conformational flexibility of tert-butyl 4-(4-oxopentyl)piperazine-1-carboxylate within protein binding pockets. These analyses revealed that the tert-butyl substituent adopts an optimal orientation for hydrophobic interactions with transmembrane domains of ion channels, suggesting potential applications in neuropharmacology. Such findings align with experimental data showing enhanced permeability across cell membranes compared to non-substituted piperazines.

Environmental stability is another critical aspect of this compound's utility. Comparative degradation studies under UV light exposure indicated that the carbamate linkage remains intact for over 72 hours at room temperature, outperforming similar ester-based prodrugs by up to threefold. This property is particularly advantageous for formulations requiring extended shelf life or compatibility with light-sensitive delivery systems.

Recent advancements in biocatalytic transformations have further expanded the synthetic scope of this molecule. Enzymatic hydrolysis using lipases from *Candida antarctica* has been shown to selectively cleave the tert-butyl ester, yielding free carboxylic acid derivatives with high enantioselectivity (>95% ee). This approach offers an eco-friendly alternative to traditional chemical methods while maintaining stereochemical purity essential for pharmacological applications.

In materials science contexts, researchers at ETH Zürich (2023) investigated self-assembling properties of this scaffold when functionalized with azide groups for click chemistry applications. The resulting networks exhibited tunable mechanical properties and responsiveness to pH stimuli, opening avenues for smart material development in biomedical engineering.

Quality control protocols for this compound emphasize rigorous characterization techniques including NMR spectroscopy (¹H and ¹³C), mass spectrometry (ESI-HRMS), and X-ray crystallography where applicable. Purity standards typically exceed 98% as determined by HPLC analysis under gradient elution conditions using C18 columns.

Ongoing research continues to explore novel derivatization strategies involving metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings on aromatic moieties introduced via subsequent functional group transformations. These efforts aim to diversify substituents on both the piperazine ring and β-keto chain while maintaining core structural advantages.

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